molecular formula C2Cl4N2O4 B13989431 1,1,2,2-Tetrachloro-1,2-dinitroethane CAS No. 67226-85-1

1,1,2,2-Tetrachloro-1,2-dinitroethane

Katalognummer: B13989431
CAS-Nummer: 67226-85-1
Molekulargewicht: 257.8 g/mol
InChI-Schlüssel: VDUMCAJVLOJOCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

1,1,2,2-Tetrachloro-1,2-dinitroethane is synthesized through the nitration of tetrachloroethylene. The nitration process involves the use of dinitrogen tetroxide or fuming nitric acid as nitrating agents . The reaction conditions typically require controlled temperatures and the presence of a solvent to facilitate the reaction.

Analyse Chemischer Reaktionen

1,1,2,2-Tetrachloro-1,2-dinitroethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of different chlorinated and nitro compounds.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium hydroxide for substitution reactions.

Wissenschaftliche Forschungsanwendungen

1,1,2,2-Tetrachloro-1,2-dinitroethane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated and nitro compounds.

    Biology: Due to its toxic properties, it is studied for its effects on biological systems, particularly its impact on respiratory and ocular tissues.

    Medicine: Research into its toxicological effects helps in understanding the mechanisms of chemical warfare agents and developing antidotes.

    Industry: It is used as a fumigant to control pests in agricultural settings.

Wirkmechanismus

The toxic effects of 1,1,2,2-Tetrachloro-1,2-dinitroethane are primarily due to its ability to produce reactive oxygen species (ROS) and disrupt cellular function. The compound targets the respiratory system, causing irritation and damage to the pulmonary tissues. It also affects the eyes, leading to severe tearing and discomfort. The molecular pathways involved include oxidative stress and inflammation, which contribute to its toxic effects.

Vergleich Mit ähnlichen Verbindungen

1,1,2,2-Tetrachloro-1,2-dinitroethane can be compared with other chlorinated nitroalkanes such as:

This compound stands out due to its higher toxicity and effectiveness as a fumigant, making it a compound of interest in both scientific research and industrial applications.

Eigenschaften

CAS-Nummer

67226-85-1

Molekularformel

C2Cl4N2O4

Molekulargewicht

257.8 g/mol

IUPAC-Name

1,1,2,2-tetrachloro-1,2-dinitroethane

InChI

InChI=1S/C2Cl4N2O4/c3-1(4,7(9)10)2(5,6)8(11)12

InChI-Schlüssel

VDUMCAJVLOJOCK-UHFFFAOYSA-N

Kanonische SMILES

C(C([N+](=O)[O-])(Cl)Cl)([N+](=O)[O-])(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.